molecular formula C16H22ClNO2 B4029823 1-[(4-chloro-2-methylphenoxy)acetyl]-3,5-dimethylpiperidine

1-[(4-chloro-2-methylphenoxy)acetyl]-3,5-dimethylpiperidine

Cat. No.: B4029823
M. Wt: 295.80 g/mol
InChI Key: QCNNTQWBCZSCQU-UHFFFAOYSA-N
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Description

1-[(4-chloro-2-methylphenoxy)acetyl]-3,5-dimethylpiperidine is a useful research compound. Its molecular formula is C16H22ClNO2 and its molecular weight is 295.80 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 295.1339066 g/mol and the complexity rating of the compound is 326. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of 1-[(4-chloro-2-methylphenoxy)acetyl]-3,5-dimethylpiperidine, a phenoxy herbicide, is the auxin growth hormone indoleacetic acid (IAA) in plants . This compound mimics the action of IAA, leading to rapid, uncontrolled growth in broad-leaf plants .

Mode of Action

This compound interacts with its target by mimicking the auxin growth hormone IAA . When sprayed on broad-leaf plants, it induces rapid, uncontrolled growth, often referred to as "growing to death" . This selective action allows it to kill broad-leaf weeds while leaving monocotyledonous crops such as wheat or maize relatively unaffected .

Biochemical Pathways

The compound affects the biochemical pathways related to plant growth and development. By mimicking IAA, it disrupts normal plant growth patterns, leading to uncontrolled, rapid growth . This growth eventually leads to the death of the plant, effectively acting as a herbicide .

Pharmacokinetics

Like other phenoxy herbicides, it is likely to be absorbed and distributed throughout the plant upon application . Its bioavailability would depend on factors such as the method of application and the plant’s physiological state.

Result of Action

The result of the compound’s action is the death of broad-leaf plants. By mimicking IAA, it induces rapid, uncontrolled growth, which eventually leads to the plant’s death . This makes it an effective herbicide for controlling broad-leaf weeds in crops like wheat and maize .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, humidity, and the presence of other chemicals can affect its absorption, distribution, and overall effectiveness. Additionally, the compound’s stability could be influenced by environmental conditions such as light and temperature .

Future Directions

The future directions for this compound could involve its use in the development of new herbicides . The unique properties of ionic liquids make them a subject of intense interest and research . They were initially an alternative to toxic solvents and were used in chemical synthesis, extraction, catalysis, and electrochemical processes .

Properties

IUPAC Name

2-(4-chloro-2-methylphenoxy)-1-(3,5-dimethylpiperidin-1-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22ClNO2/c1-11-6-12(2)9-18(8-11)16(19)10-20-15-5-4-14(17)7-13(15)3/h4-5,7,11-12H,6,8-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCNNTQWBCZSCQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)C(=O)COC2=C(C=C(C=C2)Cl)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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